Tributylhexadecylphosphonium bromide
Overview
Description
Tributylhexadecylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C28H60BrP and its molecular weight is 507.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cellular Permeability
Tributylhexadecylphosphonium bromide has been investigated for its effects on cell membrane permeability for sodium in patients with genetically determined high membrane permeability for sodium. This study highlighted its potential in designing drugs with antibacterial and antifungal action (Orlova et al., 2014).
Chemical Engineering
In the field of chemical engineering, this compound has been used as a phase transfer catalyst in the alkaline hydrolysis of polyethylene terephthalate (PET), demonstrating significant effects on reaction rates (López-Fonseca et al., 2009).
Phase Equilibria
Research has been conducted on the phase diagram of systems composed of this compound and water, examining its behavior in different solutions and its role in catalyzing reactions (Cerichelli et al., 2000).
Synthetic Chemistry
This compound has been used as an efficient reagent system for synthesizing 2,4,5-trisubstituted imidazoles, offering advantages like excellent yields and environmentally benign conditions (Heidari et al., 2015).
Nanocomposites
this compound has been employed in the study of nanocomposites based on plasticized poly(3-hydroxybutyrate) and organo-modified clay, examining its influence on morphological, thermal, and degradative behavior (Puglia et al., 2016).
Sulfide Synthesis
It has been used in the preparation of dialkyl and alkyl aryl sulfides, such as neopentyl phenyl sulfide (Landini & Rolla, 2003).
Enhanced Oil Recovery
The compound has been part of a chemical formulation for enhanced oil recovery, showing promise in improving the efficiency of oil recovery processes (Nandwani et al., 2018).
Mechanism of Action
Target of Action
Tributylhexadecylphosphonium bromide, also known as tributyl(hexadecyl)phosphonium bromide, is primarily used as a phase-transfer catalyst in various chemical reactions . It is also used as a cationic surfactant . The compound’s primary targets are the reactants in the chemical reactions where it is used as a catalyst .
Mode of Action
As a phase-transfer catalyst, this compound facilitates the migration of a reactant from one phase to another, thus enabling the reaction . As a cationic surfactant, it reduces surface tension, allowing substances to spread more easily .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the chemical reactions it is involved in. For instance, it can be used as a phase transfer catalyst in the alkaline hydrolysis of PET (polyethylene terephthalate) .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it catalyzes. In general, it enables or accelerates chemical reactions, leading to the desired products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, it is hygroscopic and should be stored under an inert atmosphere at room temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that it can act as a phase-transfer catalyst in various chemical reactions
Cellular Effects
It has been found to inhibit NFAT-dependent reporter activity, and the induction of interleukin-2 (IL-2) at both mRNA and protein levels by calcium stimulation
Molecular Mechanism
It has been suggested that it may act as a novel type of NFAT signaling inhibitor that works in association with the inhibition of p70S6K phosphorylation
Properties
IUPAC Name |
tributyl(hexadecyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBINGWVJJDPU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884776 | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20991 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14937-45-2 | |
Record name | Hexadecyltributylphosphonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributylhexadecylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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